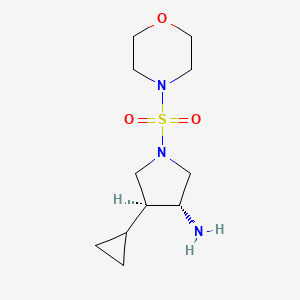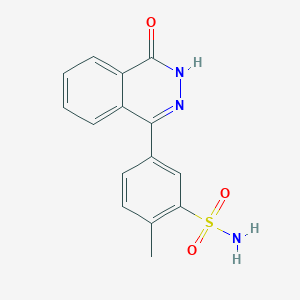![molecular formula C22H26N2O3S B5642184 8-(1-benzothien-2-ylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5642184.png)
8-(1-benzothien-2-ylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a broader class of chemicals known as diazaspirodecanones, which have been explored for various pharmaceutical applications due to their complex molecular architecture and potential biological activity. These compounds, including the one you're interested in, are notable for their spirocyclic structure, incorporating elements such as benzothiophene and tetrahydrofuran within their framework.
Synthesis Analysis
The synthesis of related diazaspirodecanones involves multi-step chemical reactions, including the formation of spirocyclic systems from precursors like α-diazo ketones through catalyzed cyclization processes. For example, the synthesis of similar compounds has been achieved using rhodium(II) acetate catalyzed reactions of α-diazo ketones derived from furanyl- or thienyl-acetic acids, indicating a potential pathway for synthesizing the compound of interest (Yong, Salim, & Capretta, 1998).
Molecular Structure Analysis
Molecular structure determination, often achieved through X-ray crystallography, provides insight into the compound's conformation and the spatial arrangement of its atoms. For compounds within the same family, the molecular and crystal structures have been determined, showcasing monoclinic systems with specific space groups, which might also apply to the molecular structure analysis of the target compound (Quadrelli, Bovio, & Piccanello, 2011).
Chemical Reactions and Properties
Diazaspirodecanones undergo a variety of chemical reactions, including intramolecular carbenoid insertions and cyclization processes. These reactions are crucial for the synthesis and functionalization of the compound, affecting its chemical properties, such as reactivity and stability. The atypical reactions catalyzed by rhodium(II) acetate, as mentioned earlier, are examples of the complex chemistry of these compounds.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular architecture. Although specific data for the compound were not found, the analysis of similar compounds indicates that diazaspirodecanones might possess unique physical properties that facilitate their study and potential application in various fields.
Chemical Properties Analysis
The chemical properties of diazaspirodecanones, including their reactivity, pharmacophore characteristics, and interaction with biological targets, are areas of active research. For instance, their binding affinities, mechanism of action, and potential as calcium channel antagonists have been explored, suggesting a rich area of study for understanding the chemical behavior of the target compound (Fritch & Krajewski, 2010).
Propriétés
IUPAC Name |
8-(1-benzothiophene-2-carbonyl)-2-(oxolan-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c25-20-13-22(15-24(20)14-17-5-3-11-27-17)7-9-23(10-8-22)21(26)19-12-16-4-1-2-6-18(16)28-19/h1-2,4,6,12,17H,3,5,7-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIQFRRRKUSCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3(CCN(CC3)C(=O)C4=CC5=CC=CC=C5S4)CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-difluorophenoxy)-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5642107.png)
![[(3aS*,10aS*)-2-[(2-fluorophenyl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5642111.png)
![N-{rel-(3R,4S)-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5642119.png)


![3-(2,3-dimethoxyphenyl)-1-methylbenzo[f]quinoline](/img/structure/B5642146.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5642159.png)
![1-(2-fluorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5642165.png)
![3-(ethoxymethyl)-1-methyl-5-[2-(methylthio)phenyl]-1H-1,2,4-triazole](/img/structure/B5642167.png)


![3-[1-(4-morpholin-4-ylbutanoyl)piperidin-3-yl]benzoic acid](/img/structure/B5642176.png)
![N-[1-(4-morpholinylmethyl)cyclopentyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5642181.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5642182.png)